![molecular formula C16H24ClN3O B2432732 N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride CAS No. 1215502-60-5](/img/structure/B2432732.png)
N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Researchers have explored the antimicrobial potential of N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride. It has been tested against various microorganisms, including bacteria and fungi. For instance, silver complexes of benzimidazole derivatives (similar to this compound) exhibited antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and Candida albicans .
- Derivatives containing the benzimidazole scaffold have been evaluated for their anti-tubercular activity. Specifically, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide derivatives were synthesized and tested against Mycobacterium tuberculosis strains .
- Several benzimidazole-based compounds, including those structurally related to our target compound, have shown promise in cancer research. For example, certain derivatives exhibited significant anticancer activity against breast cancer cell lines (HBL-100) and cervical cancer cell lines (HeLa) .
- Notably, compound 14 demonstrated higher ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) activity compared to other compounds, indicating potential antioxidant properties .
- The compound’s structural features may allow it to interfere with signal transduction pathways. For instance, successful pharmacological blocking of AQ signal reception at the level of PqsR led to reduced transcription of pqsA-lux genes, resulting in decreased luminescence .
- Computational studies have investigated the binding interactions of this compound with specific protein targets. For example, compound 24 was found to form hydrogen bonds with Arg184 and Lys179, stabilizing it within a binding pocket. The binding score was promising, suggesting potential therapeutic relevance .
- The compound’s activity varies across different cell lines. For instance:
Antimicrobial Activity
Anti-Tubercular Properties
Cancer Research
Signal Transduction Inhibition
Molecular Modeling and Docking Studies
Cell Line-Specific Effects
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
N-[2-(1-pentylbenzimidazol-2-yl)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.ClH/c1-3-4-7-12-19-15-9-6-5-8-14(15)18-16(19)10-11-17-13(2)20;/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJCRPRUWLUKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride |
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